N,3-diethyl-1,2,4-oxadiazol-5-amine
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Overview
Description
N,3-diethyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-diethyl-1,2,4-oxadiazol-5-amine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the cyclization of amidoximes with esters or acid chlorides under basic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,3-diethyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N,3-diethyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,3-diethyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells by targeting key enzymes and signaling pathways .
Comparison with Similar Compounds
N,3-diethyl-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole derivatives such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
These compounds share the oxadiazole core but differ in their substitution patterns and biological activities . This compound is unique due to its specific substitution at the 3-position with an ethyl group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N,3-diethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C6H11N3O/c1-3-5-8-6(7-4-2)10-9-5/h3-4H2,1-2H3,(H,7,8,9) |
InChI Key |
IVMZGJVWYVTTIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)NCC |
Origin of Product |
United States |
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